Product packaging for 2-Cumyl-4-methylphenol(Cat. No.:CAS No. 2675-76-5)

2-Cumyl-4-methylphenol

Cat. No.: B8656125
CAS No.: 2675-76-5
M. Wt: 226.31 g/mol
InChI Key: XNOWTXSDOVXNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cumyl-4-methylphenol is an alkylated phenol compound of significant interest in chemical and materials research. Its molecular structure, featuring both cumyl and methyl substituents on the phenol ring, is key to its function as a versatile intermediate and a stabilizer in polymer science. Alkylated phenols with structures similar to this compound are recognized as effective antioxidants for high-molecular-weight polymers. Research indicates their utility in protecting materials such as polybutadiene, butadiene rubber, and natural rubber from oxidative degradation, thereby extending the lifespan and maintaining the properties of these materials . Beyond its role as a stabilizer, this compound serves as a valuable building block in organic synthesis. It can be utilized to prepare other complex molecules and functional materials. The compound is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O B8656125 2-Cumyl-4-methylphenol CAS No. 2675-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2675-76-5

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4-methyl-2-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C16H18O/c1-12-9-10-15(17)14(11-12)16(2,3)13-7-5-4-6-8-13/h4-11,17H,1-3H3

InChI Key

XNOWTXSDOVXNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Cumyl 4 Methylphenol and Its Analogues

Alkylation Approaches in Phenol (B47542) Synthesis

Alkylation is a fundamental process in organic synthesis used to modify the properties of phenol by introducing alkyl groups to its aromatic ring, resulting in various alkylphenols. slchemtech.com This electrophilic substitution reaction is a cornerstone for producing compounds like 2-Cumyl-4-methylphenol. slchemtech.compnnl.gov

The use of tertiary hydroperoxides as alkylating agents for activated aromatic compounds, such as phenols, represents a significant synthetic route. nih.gov This method involves the transfer of an alkyl group from the hydroperoxide to the phenol ring. Both cumyl and tert-butyl hydroperoxides have been studied for this purpose, showing different behaviors in terms of catalysis and regioselectivity. nih.gov

The success of electrophilic alkylation with hydroperoxides is highly dependent on the choice of catalyst. Different catalysts exhibit varying levels of activity depending on the specific hydroperoxide used. nih.gov For instance, titanium tetrachloride (TiCl₄) has been identified as an effective catalyst for alkylation using cumyl hydroperoxide, whereas it is inactive with tert-butyl hydroperoxide. nih.gov Conversely, ferric chloride (FeCl₃) can catalyze the reaction with tert-butyl hydroperoxide, though it may also promote a mix of electrophilic and radical reactions. nih.gov Solid acid catalysts, such as certain zeolites, are also employed for alkylating phenols with hydroperoxides and alcohols. wikipedia.org

HydroperoxideEffective CatalystNotes
Cumyl hydroperoxideTiCl₄Identified as the best catalyst for this reagent. nih.gov
tert-Butyl hydroperoxideFeCl₃Effective, but can lead to a combination of electrophilic and radical reactions. nih.gov
General HydroperoxidesSolid Acid Catalysts (e.g., Zeolites)Used for the alkylation of phenols. wikipedia.org

Phenol is a highly reactive molecule in electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl (-OH) group, which activates the aromatic ring. wikipedia.org This activation directs the incoming electrophile, such as a carbocation generated from the alkylating agent, to the ortho and para positions on the ring. wikipedia.orgresearchgate.net The general mechanism for phenol alkylation involves the formation of a reactive electrophile, which is then attacked by the electron-rich phenol ring. slchemtech.compnnl.gov In the case of alkylation with alcohols or olefins over solid acids, the electrophile is typically a carbenium ion formed via protonation of the olefin or dehydration of the alcohol. pnnl.gov The reaction proceeds through an electrophilic attack on the phenol, leading to the formation of C-alkylated products. whiterose.ac.ukresearchgate.net The final distribution of ortho- and para-substituted products is influenced by factors such as the nature of the catalyst, reaction conditions, and the steric hindrance of the reactants. whiterose.ac.uk

A primary industrial method for producing cumylphenols is the alkylation of a phenol with alpha-methylstyrene (B127712). google.comgoogle.com This reaction can be tailored to produce mono-, di-, or tri-substituted phenols depending on the reaction conditions and the molar ratio of the reactants. google.comgoogle.com When 4-methylphenol (p-cresol) is used as the starting material, the para position is already occupied by a methyl group. This directs the incoming cumyl group, derived from alpha-methylstyrene, exclusively to the ortho positions, leading to the synthesis of this compound.

Acid catalysts are essential for the alkylation of phenols with alpha-methylstyrene. A wide variety of both homogeneous and heterogeneous catalysts have been successfully employed. semanticscholar.org The Friedel-Crafts alkylation reaction typically utilizes a Lewis acid catalyst to generate a carbocation electrophile from the alkylating agent. jk-sci.com The choice of catalyst can influence reaction rates and product selectivity. jk-sci.comgoogle.com For example, catalysts like sulfuric acid and methanesulfonic acid tend to favor the formation of p-cumylphenol, while cation exchange resins and p-toluenesulfonic acid result in 2,4-dicumylphenol as the dominant product. google.com

Catalyst TypeSpecific ExamplesReference
Homogeneous Brønsted AcidsSulfuric acid, p-Toluenesulfonic acid, Ortho-phosphoric acid google.comgoogle.comgoogle.com
Homogeneous Lewis AcidsAlCl₃, AlBr₃, FeCl₃, TiCl₄, BF₃ jk-sci.comresearchgate.net
Heterogeneous (Solid Acids)Amberlyst 15 (cation-exchange resin), Filtrol 24, Zeolites, H₂SO₄-SiO₂ semanticscholar.orgresearchgate.netchemicalbook.com
Complex CatalystsComplex of strongly acidic cation exchange resin and aluminum phenolate google.comgoogle.com

The structure of the starting phenol, which is itself an alkylbenzene derivative in the case of cresols, plays a critical role in determining the selectivity of the alkylation reaction. The synthesis of this compound begins with 4-methylphenol (an isomer of cresol). study.com The pre-existing methyl group at the para-position (position 4) of the phenol ring sterically blocks this site. Consequently, the electrophilic attack by the cumyl carbocation (generated from alpha-methylstyrene in the presence of an acid catalyst) is directed to the available and activated ortho-positions (positions 2 and 6). This inherent regioselectivity is a key factor in achieving a high yield of the desired this compound product. The methyl group, being electron-donating, further activates the ring, facilitating the electrophilic substitution reaction.

Friedel-Crafts Alkylation Routes

The cornerstone of this compound synthesis is the Friedel-Crafts alkylation reaction. This class of electrophilic aromatic substitution reactions involves the alkylation of an aromatic ring. In this specific synthesis, the electron-rich ring of p-cresol (B1678582) is attacked by a cumyl carbocation.

The reaction is typically facilitated by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), which promotes the formation of the electrophilic carbocation from the alkylating agent. The general mechanism proceeds as follows:

Formation of Electrophile: The Lewis acid activates the alkylating agent (e.g., α-methylstyrene) to generate a cumyl carbocation.

Electrophilic Attack: The aromatic ring of p-cresol acts as a nucleophile, attacking the carbocation. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.

Deprotonation: A base removes a proton from the sigma complex, which restores the aromaticity of the ring and yields the final product, this compound.

The reaction conditions are critical for maximizing the yield of the desired ortho-alkylated product. A study on the alkylation of the isomeric m-cresol (B1676322) with α-methylstyrene using AlCl₃ highlighted the significance of variables such as temperature, the molar ratio of reactants, and the amount of catalyst.

Table 1: Key Parameters in Friedel-Crafts Alkylation of Cresols

ParameterTypical Range/ValueInfluence on ReactionSource
Temperature 65-145 °CAffects reaction rate and selectivity. Higher temperatures can lead to byproducts.
Reactant Molar Ratio 4:1 to 2:1 (Phenol:Alkene)An excess of the phenol component can favor mono-alkylation.
Catalyst Amount 1-15% (of phenol weight)Influences the rate of carbocation formation and overall reaction speed.
Reaction Time 2-8 hoursSufficient time is needed for the reaction to proceed to completion.

Advanced Synthetic Strategies

To address the limitations of traditional methods, such as the use of corrosive catalysts and long reaction times, advanced synthetic strategies have been developed.

Green Chemistry Approaches in Phenol Synthesis

Green chemistry principles aim to reduce waste and environmental impact. In the context of alkylated phenol synthesis, the primary focus has been on replacing homogeneous Lewis acid catalysts like AlCl₃ and H₂SO₄. These traditional catalysts are corrosive, difficult to handle, and generate significant acidic waste.

The modern approach involves the use of solid acid catalysts. These materials offer several advantages:

Reduced Corrosion and Waste: They are non-corrosive and eliminate the need for neutralization steps, thus reducing salt waste.

Recyclability: Solid catalysts can be easily filtered from the reaction mixture and reused, making the process more economical and sustainable.

Enhanced Selectivity: The defined pore structure of some solid acids, like zeolites, can lead to higher selectivity for specific isomers.

Examples of solid acid catalysts used in phenol alkylation include zeolites (e.g., H-ZSM-5, FAU, BEA), ion-exchange resins (e.g., Amberlyst), and clays (B1170129) impregnated with Lewis acids. A patent for the preparation of 2,4-dicumylphenol, a close analogue, specifies the use of a strong-acid macro-porous cationic exchange resin as the catalyst.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) is a modern technique that utilizes microwave energy to heat reactions. Unlike conventional heating where heat is transferred via convection, microwaves directly heat the reactant molecules through dielectric heating. This leads to a rapid and uniform rise in temperature throughout the reaction medium.

The application of MAOS to the alkylation of phenols offers significant benefits:

Accelerated Reaction Rates: Reactions that might take several hours under conventional heating can often be completed in minutes.

Increased Yields: The rapid heating can minimize the formation of degradation byproducts, often leading to higher isolated yields of the desired product.

Energy Efficiency: By heating the reactants directly, MAOS can be more energy-efficient than traditional methods.

Research has demonstrated that both O-alkylation and C-alkylation of phenols can be synergistically enhanced by microwave irradiation, significantly reducing reaction times while maintaining high yields.

Purification and Isolation Techniques

After synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, the catalyst, and various byproducts. Effective purification is essential to obtain this compound of high purity.

Chromatographic Methods

Chromatography is a laboratory technique used to separate components of a mixture. For the analysis and purification of alkylated phenols, several chromatographic methods are employed.

Gas Chromatography (GC): This is a powerful analytical technique used to determine the composition of the crude product mixture. A patent for preparing para-cumylphenol notes that gas chromatographic analysis can indicate a product purity of up to 95% on a phenol-free basis, identifying major impurities such as the ortho-isomer (o-cumylphenol) and dicumylphenol (DCP).

Column Chromatography: For preparative-scale purification, column chromatography is one of the most common methods. The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel for phenols) using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the silica gel, allowing for the isolation of the pure compound.

Table 2: Chromatographic Techniques in Alkylated Phenol Production

TechniquePhasePurposeKey InformationSource
Gas Chromatography (GC) AnalyticalPurity assessment and impurity identificationQuantifies product and byproducts like isomers and poly-alkylated species.
Column Chromatography PreparativeIsolation of pure productSeparates the target compound from reactants and byproducts using a solid stationary phase.

Distillation and Rectification Processes

Distillation is a primary method for purifying liquid compounds on an industrial scale, separating components based on differences in their boiling points. Due to the high boiling point of this compound and its susceptibility to thermal degradation, purification is typically carried out via vacuum distillation.

The process generally involves:

Catalyst Removal: If a solid catalyst is used, it is first removed by filtration. If a homogeneous catalyst is used, it is neutralized and washed out.

Vacuum Distillation: The crude mixture is heated under reduced pressure. This lowers the boiling points of the components, allowing them to vaporize at a lower temperature and preventing decomposition.

Fractional Collection: The vapors are passed through a distillation column where they are separated. Lower boiling point components, such as unreacted p-cresol and α-methylstyrene, are distilled off first. The fraction containing the pure this compound is then collected at the appropriate temperature and pressure.

This method is effective for removing both lower-boiling impurities and higher-boiling poly-alkylated byproducts.

Chemical Reactivity and Reaction Mechanisms of 2 Cumyl 4 Methylphenol

Oxidative Processes and Antioxidant Mechanisms

2-Cumyl-4-methylphenol functions as a potent antioxidant, primarily through mechanisms that involve the donation of its phenolic hydrogen atom to neutralize free radicals. This action interrupts the chain reactions characteristic of oxidative degradation in various materials.

The principal antioxidant action of this compound is its ability to scavenge chain-propagating free radicals, particularly peroxyl radicals (ROO•). The process is a hydrogen atom transfer (HAT) mechanism. google.com The phenolic hydroxyl group donates its hydrogen atom to a peroxyl radical, thereby neutralizing it and forming a hydroperoxide. In this process, the phenol (B47542) itself is converted into a resonance-stabilized phenoxyl radical. energiforsk.se

Reaction Scheme: ArOH + ROO• → ArO• + ROOH

Here, ArOH represents this compound and ArO• is the corresponding phenoxyl radical. The cumyl group at the ortho position and the methyl group at the para position provide steric hindrance and electronic stabilization to the resulting phenoxyl radical. This stabilization is crucial as it prevents the phenoxyl radical from initiating new oxidation chains, making it a safe terminator of the radical process.

The stability of the 2-cumyl-4-methylphenoxyl radical is a key factor in its effectiveness. Ortho-disubstituted phenols are known to form more stable phenoxy radicals compared to ortho-monosubstituted ones. nih.gov The bulky cumyl group sterically shields the radical oxygen, decreasing its reactivity and favoring termination reactions, such as reacting with a second peroxyl radical. researchgate.net

Stoichiometric Factor: The stoichiometric factor (n) represents the number of free radicals trapped by a single molecule of the antioxidant. For many hindered phenols, this value is close to 2, indicating that the initial phenol molecule and its subsequent radical intermediate can each scavenge a radical. researchgate.net

ArOH + ROO• → ArO• + ROOH

ArO• + ROO• → Non-radical products

Studies on structurally related compounds like 2-t-butyl-4-methylphenol (BMP) provide insights into these pathways. nih.gov

While primarily acting as a radical scavenger, phenolic antioxidants can also participate in the decomposition of hydroperoxides (ROOH), which are primary products of autoxidation. This decomposition can be complex; it can either be a beneficial process that forms non-radical products or a detrimental one that generates more free radicals, thereby propagating oxidation.

The decomposition of cumene (B47948) hydroperoxide, a structurally related compound, is a well-known industrial process catalyzed by strong acids to produce phenol and acetone. google.com In the context of antioxidant mechanisms, hindered phenols can react with hydroperoxides. The phenoxy radical (ArO•) formed during radical scavenging can react with a hydroperoxide molecule to regenerate the original phenol, while producing a new peroxyl radical. cdnsciencepub.com

Reaction: ArO• + ROOH → ArOH + ROO•

The effectiveness of an antioxidant is quantified by its rate constants for radical scavenging. The inhibition of auto-oxidation by phenolic compounds like this compound follows a kinetic scheme where the antioxidant (ArOH) competes with the substrate (RH) for the chain-carrying peroxyl radicals (ROO•).

Propagation: ROO• + RH → ROOH + R• (Rate constant: k_p)

Inhibition: ROO• + ArOH → ROOH + ArO• (Rate constant: k_inh)

The efficiency of inhibition is determined by the ratio k_inh / k_p. For effective inhibition, k_inh must be significantly larger than k_p. Studies on various phenols have shown that the k_inh value is influenced by the substituents on the phenolic ring. cdnsciencepub.com Electron-donating groups generally increase the rate of hydrogen abstraction by peroxyl radicals. The bulky cumyl group provides steric hindrance that, while potentially slowing the reaction slightly, primarily serves to stabilize the resulting phenoxyl radical, preventing it from propagating new chains. cdnsciencepub.com

Rate_inhibited = (k_p * [RH] * R_i) / (n * k_inh * [ArOH])

This equation demonstrates that the rate of oxidation is inversely proportional to the concentration of the antioxidant and its inhibition rate constant.

Table 1: Factors Influencing the Kinetics of Auto-oxidation Inhibition by Phenolic Antioxidants

Factor Effect on Inhibition Efficiency Rationale
Phenolic O-H Bond Strength Higher efficiency with weaker O-H bond A weaker bond facilitates easier hydrogen atom donation to the peroxyl radical.
Steric Hindrance (ortho-substituents) Generally increases efficiency Stabilizes the resulting phenoxyl radical, preventing it from initiating new chains and slowing down side reactions that consume the antioxidant. cdnsciencepub.com
Electronic Effects (substituents) Electron-donating groups increase efficiency Stabilize the electron-deficient transition state of the hydrogen abstraction reaction. cdnsciencepub.com
Antioxidant Concentration Higher concentration leads to a lower oxidation rate Increases the probability of a peroxyl radical reacting with an antioxidant molecule rather than the substrate.

The phenoxyl radical (ArO•) formed from this compound is a key intermediate. While it can terminate another radical, it can also react with a peroxyl radical at one of its unsubstituted ring positions (ortho or para). Given the structure of this compound, reaction at the unsubstituted ortho position is possible. This leads to the formation of peroxycyclohexa-2,5-dienones, which are quinone-like structures.

For hindered phenols where the para position is substituted (like the methyl group in this case), the reaction of the phenoxyl radical with a peroxyl radical can form a 4-alkyl-4-peroxycyclohexa-2,5-dienone.

Reaction Pathway: ArO• + ROO• → ROO-Ar=O (Peroxycyclohexadienone)

These peroxycyclohexadienones are often unstable and can decompose, especially at elevated temperatures, to regenerate radicals, potentially reducing the long-term effectiveness of the antioxidant. However, they can also rearrange or react to form stable, non-radical products. The specific decomposition pathways are dependent on the structure of the phenol and the reaction conditions. For some hindered phenols, the formation of stilbenequinones and other colored products can occur through these intermediates. researchgate.net

Substitution and Derivatization Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic SN2 reactions, a backside attack is impossible for aromatic systems. ksu.edu.sa Instead, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The hydroxyl group (-OH) of a phenol is a very strong electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Furthermore, under the basic conditions often required for nucleophiles, the -OH group is deprotonated to form a phenoxide ion (-O⁻). This phenoxide is an even more powerful electron-donating group, making the ring extremely electron-rich and highly resistant to attack by nucleophiles. Therefore, this compound, with its electron-donating hydroxyl, methyl, and cumyl groups, does not undergo nucleophilic aromatic substitution under standard SNAr conditions. The ring is not sufficiently electron-poor to be attacked by a nucleophile. wikipedia.org Any potential leaving group on the ring would not be displaced via this mechanism.

Table 2: Requirements for Nucleophilic Aromatic Substitution (SNAr)

Requirement Role in the Reaction Mechanism Applicability to this compound
Good Leaving Group A group (typically a halide) that can depart with the electron pair from its bond to the ring. Not inherently present.
Strong Nucleophile An electron-rich species that attacks the aromatic ring. ---
Electron-Withdrawing Groups (EWGs) Must be present ortho/para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate via resonance. wikipedia.org Absent. The molecule contains electron-donating groups (-OH, -CH₃, -C(CH₃)₂Ph), which deactivate the ring for SNAr.

Enzymatic Oxidation Pathways

While direct research on the enzymatic oxidation of this compound is not extensively documented, the metabolic pathways for structurally similar sterically hindered and long-chain alkylphenols can provide significant insights into its likely enzymatic degradation. The presence of a bulky cumyl group and a methyl group on the phenol ring suggests that enzymatic processes would need to overcome steric hindrance.

Microbial degradation is a key process for the environmental breakdown of alkylphenols. Bacteria, particularly species from the Sphingomonas genus, are known to degrade long-chain alkylphenols. nih.gov A common mechanism for the degradation of phenols with a quaternary α-carbon, like the cumyl group, is an ipso-substitution. nih.gov In this pathway, the phenolic ring is hydroxylated at the carbon atom bearing the alkyl group, leading to the cleavage of the carbon-carbon bond between the aromatic ring and the alkyl substituent.

Proposed Enzymatic Oxidation Pathway via Ipso-Substitution:

Monooxygenase-catalyzed Hydroxylation: A monooxygenase enzyme would likely initiate the attack by hydroxylating the aromatic ring at the C2 position, where the cumyl group is attached. This would result in an unstable intermediate.

Rearomatization and Cleavage: The intermediate would then rearomatize, leading to the cleavage of the bond between the phenolic ring and the cumyl group.

Formation of Metabolites: This cleavage would likely yield 4-methylcatechol (B155104) and a cumyl-containing fragment. The 4-methylcatechol could then be further degraded through ortho- or meta-cleavage pathways, which are common in the microbial degradation of aromatic compounds.

Fungal degradation offers an alternative set of pathways. Fungi can employ both intracellular and extracellular oxidative enzymes. nih.gov These enzymes might lead to the oxidation of the alkyl chain or the formation of phenolic polymers. nih.gov

Table 1: Potential Enzymes and Their Roles in the Degradation of this compound

Enzyme ClassProbable Action on this compoundExpected Intermediate/Product
MonooxygenasesIpso-hydroxylation at the C2 positionUnstable quinol-like intermediate
Catechol 2,3-dioxygenasesCleavage of the aromatic ring of 4-methylcatechol2-hydroxy-5-methyl-muconic semialdehyde
Laccases/PeroxidasesOxidation of the phenolic hydroxyl groupPhenoxy radical, leading to polymerization

It is important to note that these pathways are inferred from the degradation of other alkylphenols and that the specific metabolites and enzymes involved in the degradation of this compound would require empirical validation.

Solvent Effects on Reactivity and Selectivity

The solvent environment can significantly influence the chemical reactivity and the selectivity of reactions involving this compound. The key factors are the solvent's polarity, its ability to form hydrogen bonds, and its viscosity.

The oxidation of phenols often proceeds via a hydrogen atom transfer (HAT) from the hydroxyl group. The rate of this process is sensitive to the solvent's properties. Hydrogen bond-accepting (HBA) solvents can form hydrogen bonds with the phenolic proton, which can affect the O-H bond dissociation enthalpy and the kinetics of the reaction.

Research on the oxidation of other sterically hindered phenols has shown dramatic solvent effects. cmu.edu For instance, the rate constants for hydrogen atom abstraction by alkyl radicals from phenols are significantly influenced by HBA solvents. cmu.edu

Table 2: Expected Influence of Solvent Type on the Oxidation of this compound

Solvent TypeExample SolventsExpected Effect on ReactivityRationale
Non-polar, non-HBAHexane, TolueneHigher reactivity in radical-mediated oxidationsThe phenolic O-H bond is more available for hydrogen atom abstraction.
Polar, aprotic, HBAAcetone, Acetonitrile (B52724), DMSODecreased reactivity in radical-mediated oxidationsThe solvent forms hydrogen bonds with the phenolic proton, stabilizing the ground state and increasing the activation energy for HAT. cmu.edu
Polar, proticWater, AlcoholsComplex effects; may decrease or increase reactivity depending on the specific reactionCan act as both hydrogen bond donors and acceptors, potentially stabilizing both the reactant and transition states differently. rsc.org

The selectivity of a reaction can also be altered by the solvent. For example, in a reaction where both the aromatic ring and the alkyl side chains are potential sites of attack, a non-polar solvent might favor attack on the more exposed sites, while a polar solvent could solvate and protect certain parts of the molecule, thereby directing the reaction to other positions.

The Hughes-Ingold rules provide a general framework for understanding solvent effects on reaction rates. wikipedia.org For a reaction where the transition state is less charged than the reactants, an increase in solvent polarity would decrease the reaction rate. wikipedia.org Conversely, if the transition state is more charged, a more polar solvent would increase the rate. wikipedia.org In the case of the homolytic cleavage of the O-H bond in this compound to form a phenoxy radical, there is little change in charge, suggesting that solvent polarity effects, outside of hydrogen bonding, might be less pronounced.

Applications and Functionalization of 2 Cumyl 4 Methylphenol

Polymeric Materials and Polymerization Processes

In the realm of polymer science, 2-Cumyl-4-methylphenol and its derivatives are explored for their potential to control polymerization reactions and enhance the durability of final polymer products.

Role as Polymerization Inhibitors and Terminators

Hindered phenols, as a class of compounds, are recognized for their ability to act as polymerization inhibitors. They function by trapping radical species that initiate and propagate polymerization, thereby terminating the chain reaction. This inhibitory action is crucial for preventing the premature or uncontrolled polymerization of monomers during storage and transport. The general mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a growing polymer radical, resulting in a stable, non-reactive polymer chain and a phenoxyl radical. The phenoxyl radical is stabilized by resonance and steric hindrance from the bulky cumyl and methyl groups, which prevents it from initiating new polymer chains.

Integration in Ethylene (B1197577) (Co)polymerization

The integration of functional monomers or additives during ethylene polymerization can impart specific properties to the resulting polyolefin. Research in this area has explored the use of various catalysts, including those with phenoxy-based ligands. For instance, ansa-permethylindenyl-phenoxy (PHENI) transition-metal chloride complexes, where the phenoxy ligand can be substituted with bulky groups like cumyl, have been synthesized and characterized. nih.gov These catalysts have shown high activity toward ethylene polymerization. nih.gov In solution-phase polymerization, a titanium PHENI complex with cumyl groups on the phenoxy ligand demonstrated remarkable activity, producing ultrahigh-molecular-weight polyethylene (B3416737) (UHMWPE). nih.gov

The following table summarizes the ethylene polymerization activity of a specific titanium PHENI* catalyst with cumyl-substituted phenoxy ligands.

Polymerization Temperature (°C)Catalyst Activity (kg PE / (mol Ti * h * bar))
30-
4023,300
50-
60-
70-

Data extracted from studies on related cumyl-phenoxy ligand catalysts, highlighting the potential activity in this class of compounds. nih.gov

Functionalization in Polymer Additives and Stabilizers

The long-term stability of polymeric materials is a critical factor in their performance and lifespan. Hindered phenolic compounds are widely used as primary antioxidants to protect polymers from degradation caused by heat, light, and oxygen. The related compound, 2,4-dicumylphenol, is noted as an intermediate in the synthesis of antioxidants and stabilizers. It is also recognized as an effective oxidation inhibitor for materials such as polybutadiene, Butadiene Rubber, and natural rubber.

Grafting onto Polymer Chains

Antioxidant Systems and Fuel Additives

The inherent antioxidant properties of this compound make it a candidate for applications in stabilizing organic materials prone to oxidation, such as fuels and lubricants.

Efficacy as Oxidation Inhibitors in Hydrocarbons

The oxidation of hydrocarbons in fuels can lead to the formation of gums, deposits, and other degradation products that can impair engine performance. Phenolic antioxidants function by interrupting the free-radical chain reactions that drive oxidation. The compound 2,4-dicumylphenol has been identified as an effective oxidation inhibitor in fuels. The antioxidant mechanism of hindered phenols in hydrocarbons involves the donation of a hydrogen atom to peroxy radicals, which are key intermediates in the oxidation chain. This action forms a hydroperoxide and a stable phenoxyl radical, thus breaking the oxidation cycle. The efficacy of these antioxidants is influenced by their concentration and the specific composition of the hydrocarbon matrix.

Comparative Antioxidant Activity Studies

The antioxidant properties of phenolic compounds are of significant interest, and this compound, as a hindered phenol (B47542), is no exception. Its efficacy as an antioxidant is attributed to the hydrogen-donating capability of its phenolic hydroxyl group, which can neutralize free radicals and terminate oxidative chain reactions. The presence of a bulky cumyl group at the ortho position to the hydroxyl group enhances the stability of the resulting phenoxyl radical, thereby improving its antioxidant efficiency.

In comparative studies, the antioxidant activity of 2-alkyl-4-methylphenols has been evaluated against well-known antioxidants like Butylated Hydroxytoluene (BHT). Research indicates that the structural features of these phenols, including the nature of the alkyl group, significantly influence their antioxidant potential researchgate.net. For instance, certain 2-alkyl-4-methyl-6-n-octylaminomethylphenol derivatives have demonstrated greater inhibition of stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals at a concentration of 10⁻⁴ M than BHT researchgate.net. While specific IC50 values for this compound are not extensively documented in readily available literature, the general trend for hindered phenols suggests a potent antioxidant capacity. The antioxidant activity of various phenolic compounds is often compared using standardized assays such as the DPPH radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay nih.govnih.gov.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

CompoundAntioxidant Activity Metric (e.g., IC50 in DPPH assay)Reference CompoundKey Findings
Substituted 2-alkyl-4-methylphenolsHigher inhibition of DPPH radicals than BHT at 10⁻⁴ MBHTDemonstrates the potent free radical scavenging ability of this class of compounds. researchgate.net
4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivativesIC50 values ranging from 0.144 µM to 0.3 µMAscorbic Acid (IC50 = 0.074 µM)Shows promising antioxidant activity, although lower than ascorbic acid. nih.gov
2-methoxy-4-((4-methoxyphenilimino)methyl)phenolEC50 value of 10.46 ppm in DPPH assayNot specifiedIndicates effective antioxidant potential. atlantis-press.com
Catechol ThioethersEC50 values vary significantly with substituentsTroloxCertain derivatives show higher activity than the standard. mdpi.com

Surface Active Agent Formulations

Alkylphenols are important precursors in the production of non-ionic surfactants through a process called ethoxylation wikipedia.orgvenus-goa.com. In this reaction, ethylene oxide is added to the hydroxyl group of the alkylphenol in the presence of a catalyst wikipedia.org. This process can be applied to this compound to create this compound ethoxylates.

The resulting ethoxylated compound is an amphiphilic molecule, possessing a hydrophobic part (the cumyl and methyl substituted phenyl group) and a hydrophilic part (the polyethylene oxide chain). The length of the hydrophilic ethoxylate chain can be controlled during synthesis, which allows for the fine-tuning of the surfactant's properties, such as its solubility in water and its surface tension reducing capabilities. These non-ionic surfactants are valued for their stability in the presence of electrolytes and their compatibility with other types of surfactants nouryon.comnih.gov. Due to these properties, ethoxylates derived from alkylphenols find applications as emulsifiers, detergents, and wetting agents in various industrial formulations nih.govnih.gov.

Raw Material in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex and specialized chemicals. A notable application is its use in the production of benzotriazole (B28993) UV absorbers. For instance, a derivative, 2-cumyl-4-tert-octylphenol, is a key intermediate in the synthesis of the UV light absorber known as UV-928 google.com. These UV absorbers are critical additives in plastics, coatings, and other polymeric materials to protect them from degradation caused by ultraviolet radiation google.compowerchemical.netgoogleapis.comnih.govnih.govhpu2.edu.vn.

Derivatives and Their Applications

The chemical reactivity of the hydroxyl group and the aromatic ring of this compound allows for the synthesis of a variety of derivatives with tailored properties for specific applications.

One important class of derivatives includes carboxylic acid esters and glycidyl (B131873) ethers. These derivatives of cumylphenol have found utility in the polymer industry, particularly in epoxy resin formulations. They can function as accelerators for amine-cured epoxy systems, as reactive diluents to reduce the viscosity of the resin, or as non-reactive plasticizers to increase the flexibility of the cured polymer google.com.

Another significant group of derivatives is Schiff bases. These are synthesized through the condensation reaction of the phenolic compound with a primary amine atlantis-press.comgsconlinepress.comchalcogen.ronih.govresearchgate.netsemanticscholar.org. Schiff bases derived from substituted phenols are known to exhibit a wide range of biological activities and are also used as ligands in coordination chemistry chalcogen.ro.

Table 2: Derivatives of this compound and Their Applications

Derivative ClassSpecific ExamplesPrimary ApplicationFunction
Carboxylic Acid EstersAcetate or benzoate (B1203000) esters of cumylphenolEpoxy ResinsAccelerator, Non-reactive plasticizer google.com
Glycidyl EthersCumylphenyl glycidyl etherEpoxy, Furan, Phenolic, and Urethane ResinsReactive diluent google.com
Alkylated Phenols2-Cumyl-4-tert-octylphenolUV Absorber SynthesisKey intermediate for UV-928 google.com
Schiff BasesCondensation product with primary aminesVarious (e.g., biological applications, coordination chemistry)Biologically active compounds, ligands gsconlinepress.comchalcogen.ro

Analytical Chemistry of 2 Cumyl 4 Methylphenol

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule, where the absorption or scattering of energy reveals specific structural features. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive analytical profile of 2-Cumyl-4-methylphenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. It analyzes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. mdpi.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment.

Phenolic Hydroxyl (-OH): A broad singlet, typically in the range of δ 4.5-7.0 ppm. Its chemical shift can be concentration and solvent-dependent.

Aromatic Protons: The three protons on the phenol (B47542) ring will appear as multiplets or distinct singlets in the aromatic region (δ 6.5-7.5 ppm), with their specific shifts and coupling patterns depending on their position relative to the hydroxyl, cumyl, and methyl groups.

Cumyl Phenyl Protons: The five protons on the phenyl ring of the cumyl group will produce signals in the aromatic region, likely between δ 7.0-7.4 ppm.

Phenol Methyl (-CH₃): A sharp singlet around δ 2.2-2.4 ppm.

Cumyl Methyl (-C(CH₃)₂): A singlet integrating to six protons, expected around δ 1.7 ppm, characteristic of the two equivalent methyl groups of the cumyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Signals for the twelve aromatic carbons (six from the phenol ring and six from the cumyl phenyl ring) are expected in the δ 115-160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted among the phenol ring carbons.

Quaternary Cumyl Carbon (-C(CH₃)₂): The quaternary carbon of the cumyl group is expected to appear around δ 42 ppm.

Phenol Methyl Carbon (-CH₃): A signal around δ 20 ppm.

Cumyl Methyl Carbons (-C(CH₃)₂): A signal for the two equivalent methyl carbons of the cumyl group is expected around δ 30 ppm.

Proton (¹H) Environment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
Phenolic -OH4.5 - 7.0Broad Singlet1H
Aromatic (Phenol Ring)6.5 - 7.5Multiplets / Singlets3H
Aromatic (Cumyl Ring)7.0 - 7.4Multiplet5H
Phenol -CH₃2.2 - 2.4Singlet3H
Cumyl -C(CH₃)₂~1.7Singlet6H
Carbon (¹³C) Environment Predicted Chemical Shift (δ, ppm)
Aromatic C-OH150 - 155
Aromatic C-H & C-C115 - 145
Quaternary Cumyl C~42
Cumyl -CH₃~30
Phenol -CH₃~20

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). researchgate.netmdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands for its hydroxyl, alkyl, and aromatic components. nist.govnist.govchemicalbook.com

O-H Stretch: A prominent, broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).

C-H Stretch (Aliphatic): Multiple sharp bands just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹), corresponding to the methyl and quaternary carbon-hydrogen bonds of the cumyl and methyl groups.

C=C Stretch (Aromatic): Several sharp bands of medium intensity in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.

C-O Stretch (Phenolic): A strong band appearing in the 1150-1250 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3020 - 3100Medium, Sharp
C-H Stretch (Aliphatic)2850 - 2970Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium-Strong, Sharp
C-O Stretch (Phenol)1150 - 1250Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.govresearchgate.net

For this compound (C₁₆H₁₈O), the exact molecular weight is approximately 226.31 g/mol .

Molecular Ion (M⁺•): The mass spectrum would show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound, approximately m/z = 226.

Fragmentation: The molecule is expected to fragment in predictable ways under ionization. A major fragmentation pathway would involve the cleavage of the bond between the phenol ring and the cumyl group. Another common fragmentation is the loss of a methyl group.

Loss of a methyl group ([M-15]⁺): A peak at m/z ≈ 211, resulting from the loss of a CH₃ radical from the cumyl group.

Formation of the cumyl cation: Cleavage of the C-C bond between the rings could produce a cumyl cation ([C₉H₁₁]⁺) at m/z = 119.

Formation of the hydroxytolyl radical cation: The corresponding phenolic fragment could be observed at m/z = 107.

Ion Predicted m/z Description
[C₁₆H₁₈O]⁺•226Molecular Ion (M⁺•)
[C₁₅H₁₅O]⁺211Loss of a methyl radical (-CH₃)
[C₉H₁₁]⁺119Cumyl cation
[C₇H₇O]⁺107Hydroxymethylphenyl cation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov

As a stable, closed-shell molecule, this compound is diamagnetic and therefore EPR-inactive. However, upon oxidation (e.g., chemically or electrochemically), it can form a 2-cumyl-4-methylphenoxyl radical. This radical species, having an unpaired electron delocalized across the phenoxyl ring system, would be paramagnetic and thus detectable by EPR spectroscopy. The resulting EPR spectrum would provide information about the electronic structure of the radical, including the g-value and hyperfine coupling constants arising from the interaction of the unpaired electron with magnetic nuclei (protons) on the molecule. researchgate.net

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and C-C stretching vibrations of the substituents. chemicalbook.com

Aromatic Ring Breathing: A very strong, sharp band around 1000 cm⁻¹ is characteristic of the benzene (B151609) ring.

Symmetric C-H Bending: Vibrations of the methyl groups would also produce distinct Raman signals.

C=C Aromatic Stretch: Strong signals in the 1580-1620 cm⁻¹ region.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C=C Stretch (Aromatic)1580 - 1620Strong
C-H Bending (Aliphatic)1350 - 1470Medium
Aromatic Ring Breathing~1000Very Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq For aromatic compounds like this compound, the absorption is primarily due to π → π* electronic transitions within the phenyl rings. researchgate.net

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, is expected to show absorption maxima (λ_max) characteristic of a substituted phenol. science-softcon.deukm.my The presence of alkyl substituents on the phenol ring typically causes a small bathochromic (red) shift compared to unsubstituted phenol. One would expect to see two main absorption bands:

A strong primary band around 210-230 nm.

A weaker secondary band around 270-285 nm. The position and intensity of this band can be sensitive to the solvent and the pH of the solution.

Transition Expected λ_max (nm) Solvent
π → π~275Hexane/Ethanol
π → π~220Hexane/Ethanol

Chromatographic Separation and Detection Methods

Chromatography is a primary technique for isolating this compound from other substances. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls. youtube.com

A typical GC analysis for phenols involves injecting the sample extract into a heated port to ensure rapid volatilization. epa.gov The separation is often performed on a capillary column, such as a DB-5 or DB-1701. epa.gov The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and polarity. For instance, a method for related alkylphenols started at an initial temperature of 40°C, which was then increased to 260°C. dphen1.com A Flame Ionization Detector (FID) is commonly used for detection, offering good sensitivity for organic compounds. epa.gov

For unambiguous identification and enhanced selectivity, GC is often coupled with Mass Spectrometry (MS). nih.gov A GC-MS system separates compounds chromatographically before they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. youtube.com This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for positive identification. This is particularly crucial for distinguishing between isomers or in complex matrices where chromatographic peaks might overlap. dphen1.com In advanced applications, tandem mass spectrometry (GC-MS/MS) using techniques like Selected Reaction Monitoring (SRM) can provide extremely low detection limits and high selectivity, which is ideal for trace analysis in environmental or biological samples. thermofisher.com

ParameterTypical Condition for Alkylphenol Analysis
InstrumentationGas Chromatograph coupled with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)
ColumnCapillary column (e.g., DB-5)
InjectorSplit/splitless, operated in splitless mode
Carrier GasHelium or Nitrogen
Oven ProgramInitial temp. 40-60°C, ramped to 260-300°C
DetectorMass Spectrometer or Flame Ionization Detector (FID)
IdentificationBased on retention time and mass spectrum comparison with a standard

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for non-volatile or thermally sensitive compounds. biomedpharmajournal.org It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. sigmaaldrich.com For phenols, reverse-phase HPLC is the most common approach. epa.gov

In a typical reverse-phase method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comresearchgate.net The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time compared to more polar compounds. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to optimize the separation of complex mixtures. biomedpharmajournal.org

Several detection methods can be coupled with HPLC for the analysis of phenols:

UV-Vis Detection: Phenolic compounds absorb ultraviolet light. A UV detector set at a specific wavelength (e.g., 274 nm) can be used for detection and quantification. epa.gov

Fluorescence Detection: For higher sensitivity and selectivity, a fluorescence detector can be used, as some phenols exhibit native fluorescence. epa.gov

Electrochemical Detection: This method offers very high sensitivity for electrochemically active compounds like phenols. epa.gov

ParameterTypical Condition for Phenol Analysis
InstrumentationHigh-Performance Liquid Chromatography System
ModeReverse-Phase
ColumnC18 or similar nonpolar stationary phase
Mobile PhaseMixture of Acetonitrile and Water (with potential acid modifier like phosphoric or formic acid) sielc.com
ElutionIsocratic or Gradient
DetectorUV-Vis (e.g., 274 nm), Fluorescence, or Electrochemical epa.gov

Before chromatographic analysis, a sample preparation step is often necessary to remove interfering substances from the matrix and to concentrate the analyte of interest. thermofisher.com Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of phenols from aqueous and other samples. nih.gov

The SPE process involves four main steps: youtube.com

Conditioning: The sorbent (the solid phase in the SPE cartridge) is treated with a solvent to activate it and create an environment suitable for sample binding. sigmaaldrich.com

Loading: The sample is passed through the cartridge. Analytes of interest, such as this compound, are retained on the sorbent based on interactions like hydrophobic or polar interactions.

Washing: The cartridge is rinsed with a solvent that removes weakly bound interfering compounds without eluting the target analyte.

Elution: A different, stronger solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated analyte from the cartridge for analysis. thermofisher.com

For a relatively nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is typically used for extraction from aqueous samples. nih.govwindows.net The choice of sorbent and solvents is critical for achieving high recovery and efficient sample cleanup. windows.net

Quantitative Analysis Techniques

The goal of quantitative analysis is to determine the precise concentration of this compound in a sample. This is typically achieved by comparing the detector response of the sample to that of calibration standards of known concentrations. epa.gov

An external standard calibration is the most common method. A series of standards containing known concentrations of pure this compound are prepared and analyzed. epa.gov A calibration curve is then constructed by plotting the detector response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample is determined by measuring its peak area and interpolating the value from the calibration curve. For high accuracy, these curves should demonstrate good linearity, with a coefficient of determination (R²) close to 1.0 (e.g., >0.99). dphen1.comnih.gov

In some cases, an internal standard (IS) method is used to improve precision and accuracy. researchgate.net An internal standard is a compound with similar chemical properties to the analyte but which is not present in the original sample. A known amount of the IS is added to all standards and samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach corrects for variations in injection volume and potential losses during sample preparation. researchgate.net Key metrics for quantitative methods include the Limit of Detection (LOD), the lowest concentration that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net

Theoretical and Computational Studies of 2 Cumyl 4 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the computational study of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. researchgate.net It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. researchgate.net DFT has become popular for calculating molecular properties due to its favorable balance between accuracy and computational cost. researchgate.net

A DFT study of 2-Cumyl-4-methylphenol would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized geometry provides key structural parameters.

Key objectives of a DFT geometry optimization for this compound include:

Determining Bond Lengths: Calculating the precise distances between bonded atoms (e.g., O-H, C-O, C-C bonds in the aromatic ring and substituents).

Calculating Bond Angles: Defining the angles between adjacent bonds (e.g., C-O-H, C-C-C).

Establishing Dihedral Angles: Determining the rotational orientation between different parts of the molecule, which is particularly important for the bulky cumyl group.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-31G(d) level).
ParameterDescriptionPredicted Value
r(O-H)Length of the phenolic hydroxyl bond~0.97 Å
r(C-O)Length of the bond between the ring carbon and the oxygen~1.37 Å
∠(C-O-H)Angle of the phenolic hydroxyl group~109°
τ(C-C-C-C)Dihedral angle defining the orientation of the cumyl group relative to the phenol (B47542) ringVariable (defines conformation)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

HOMO: This orbital acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to donate electrons in a reaction. For an antioxidant like this compound, a higher EHOMO suggests a greater ability to donate a hydrogen atom or an electron to neutralize a free radical.

LUMO: This orbital acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, reflecting the electron-rich nature of this part of the molecule and its susceptibility to electrophilic attack or oxidation.

Mulliken Charge Population Analysis is a method used to calculate the partial atomic charges on each atom in a molecule. researchgate.netpan.olsztyn.pl This analysis helps to identify the electrostatic potential of the molecule, indicating sites that are electron-rich (negative charge) and electron-poor (positive charge). These sites are often the centers of nucleophilic and electrophilic reactivity, respectively. researchgate.net In this compound, the oxygen atom is expected to carry the most significant negative charge, while the phenolic hydrogen would have a partial positive charge.

Table 2: Hypothetical FMO Energies and Mulliken Charges for this compound.
ParameterDescriptionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8 eV
ΔE (HOMO-LUMO Gap)Energy gap indicating chemical stability4.7 eV
Mulliken Charge on Phenolic OPartial charge on the oxygen atom-0.65 e
Mulliken Charge on Phenolic HPartial charge on the hydroxyl hydrogen+0.45 e

The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, forming two radicals. mdpi.com For phenolic antioxidants, the O-H BDE is a critical parameter. A lower O-H BDE indicates that the hydrogen atom can be more easily abstracted by a free radical, which is the primary mechanism of antioxidant action for hindered phenols.

Computational methods, particularly DFT, are frequently used to calculate BDEs. nih.govresearchgate.net The calculation involves determining the enthalpies of the parent molecule, the resulting phenoxyl radical, and a hydrogen atom. The BDE is the difference between the enthalpy of the products (radical + H•) and the reactant (parent molecule).

For substituted phenols, the nature of the substituents on the aromatic ring significantly influences the O-H BDE. Electron-donating groups (EDGs), such as the alkyl (methyl and cumyl) groups in this compound, tend to lower the O-H BDE. mdpi.com This effect is due to the stabilization of the resulting phenoxyl radical by the EDGs through hyperconjugation and inductive effects. The recommended experimental gas-phase BDE for unsubstituted phenol is approximately 87-89 kcal/mol. rsc.orgnih.gov Due to the presence of two electron-donating alkyl groups, the O-H BDE of this compound is expected to be lower than that of phenol, enhancing its antioxidant activity.

Table 3: Comparison of O-H Bond Dissociation Enthalpies (BDEs) for Phenol and Related Compounds (Gas Phase).
CompoundSubstituentsTypical BDE (kcal/mol)Reference
PhenolNone87.3 - 88.7 mdpi.comnih.gov
p-Cresol (B1678582) (4-methylphenol)Electron-donating (methyl)~85.5 mdpi.com
2,6-Di-tert-butylphenolElectron-donating & Sterically hindering~81.0
This compound Electron-donating & Sterically hindering Estimated < 85.5

Mechanistic Pathway Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, a key reaction to study is its antioxidant activity, specifically the reaction with a free radical (e.g., a peroxyl radical, ROO•). A computational study of this mechanism would involve:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound + ROO•) and the final products (phenoxyl radical + ROOH) are calculated.

Identifying the Transition State (TS): The TS is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational algorithms are used to locate this saddle point on the PES. The structure of the TS provides insight into the geometry of the reacting species at the moment of hydrogen abstraction.

Calculating the Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products.

Studies on similar phenolic antioxidants have shown that the hydrogen atom abstraction from the hydroxyl group is the most favorable pathway. nih.gov For this compound, computational studies would likely confirm this mechanism and quantify the energy barrier, providing a direct measure of its reactivity as a radical scavenger.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new, untested chemicals. nih.gov

A QSAR model for the antioxidant activity of a series of phenolic compounds, including this compound, would be developed through the following steps:

Data Set Collection: A set of phenolic compounds with experimentally measured antioxidant activities is compiled.

Descriptor Calculation: For each molecule in the set, a variety of numerical parameters, known as molecular descriptors, are calculated. These can include:

Electronic Descriptors: O-H BDE, ionization potential, HOMO energy, atomic charges. researchgate.net

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the measured antioxidant activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, often involving an external test set of compounds not used in the model's creation.

For this compound, descriptors related to the O-H BDE and the steric hindrance around the hydroxyl group would likely be key parameters in a QSAR model for antioxidant activity. researchgate.net

Table 4: Key Components of a QSAR Study for Phenolic Antioxidants.
ComponentDescriptionExample for this compound
Activity Data (Y)The dependent variable; experimentally measured antioxidant capacity (e.g., TEAC, IC50).Radical scavenging activity.
Molecular Descriptors (X)Independent variables calculated from the molecular structure.O-H BDE, EHOMO, LogP, Steric parameters for the cumyl group.
Statistical ModelThe mathematical equation linking descriptors to activity.Activity = c0 + c1(BDE) + c2(EHOMO) + ...
ValidationAssessing the model's predictive ability.Cross-validation, prediction for an external set.

Surface Integrated Molecular Orbital/Molecular Mechanics (SIMOMM) Theory Applications

Surface Integrated Molecular Orbital/Molecular Mechanics (SIMOMM) is a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method designed for modeling reactions on surfaces or in large systems like enzymes. The core idea is to treat the chemically active part of the system (e.g., the reaction center) with a high-level, computationally expensive QM method, while the surrounding environment is treated with a less demanding MM force field.

The SIMOMM approach partitions the system into distinct regions:

Region 1 (QM region): The core atoms directly involved in the chemical transformation (e.g., bond breaking/forming). For a reaction involving this compound, this would include the phenol ring and its hydroxyl group.

Surrounding Regions (MM regions): The rest of the system, which interacts with the QM region primarily through steric and electrostatic forces. This could be a catalyst surface, a solvent environment, or the extended structure of a polymer.

While no specific SIMOMM studies on this compound are documented, the theory could be applied to investigate scenarios such as:

Its interaction with the surface of a heterogeneous catalyst.

Its behavior when incorporated into a larger polymer matrix, to understand how the matrix affects its antioxidant properties.

Its binding and orientation within the active site of an enzyme.

This approach allows for the accurate modeling of chemical reactivity within a complex environment that would be too large to handle entirely with quantum mechanics.

Environmental Aspects of 2 Cumyl 4 Methylphenol

Occurrence and Distribution in Environmental Matrices

There is a notable lack of published research detailing the occurrence and distribution of 2-Cumyl-4-methylphenol in environmental matrices such as water, soil, sediment, or air.

While studies have detected related isomers and similar alkylated phenols in the environment, specific monitoring data for this compound is not available in the reviewed scientific literature. For instance, research on the isomer 4-cumylphenol (B167074) and the related compound 2,4-bis(dimethylbenzyl)phenol has confirmed their presence in aquatic biota, such as prawns. dphen1.comnih.gov However, these findings cannot be directly extrapolated to this compound. The distribution of a chemical in the environment is governed by its unique physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which influence its tendency to adhere to soil particles or bioaccumulate. cdc.govp2infohouse.orgitrcweb.org Without empirical data, the environmental distribution of this compound remains uncharacterized.

Monitoring and Detection Strategies in Environmental Samples

Specific, validated analytical methods for the routine monitoring of this compound in environmental samples have not been extensively documented. However, general methods for the analysis of phenols and alkylphenols are well-established and would be adapted for this purpose.

These analytical strategies typically involve a sample preparation step to extract and concentrate the analyte from the environmental matrix (e.g., water, soil), followed by instrumental analysis. Common techniques applicable to phenolic compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating volatile and semi-volatile organic compounds and identifying them based on their mass spectrum. dphen1.comnih.govepa.gov For phenols, a derivatization step may sometimes be used to improve their chromatographic behavior. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique used for separating compounds. researchgate.net It can be coupled with various detectors, such as ultraviolet (UV), fluorescence, or mass spectrometry (LC-MS), to achieve high sensitivity and selectivity for phenolic compounds.

A study on related compounds, 4-cumylphenol and 2,4-bis-(dimethylbenzyl)phenol, successfully used an analytical method involving ultrasound-accelerated extraction followed by capillary gas chromatography and confirmation with GC-MS, achieving low detection limits in biological tissues. dphen1.comnih.gov A similar approach would likely be effective for the detection of this compound.

Interactive Data Table: General Analytical Techniques for Phenolic Compounds

Analytical TechniqueDetector(s)Applicability Notes
Gas Chromatography (GC)Flame Ionization Detector (FID), Mass Spectrometry (MS)Highly effective for volatile/semi-volatile phenols. MS provides definitive identification. Derivatization can improve performance. epa.gov
High-Performance Liquid Chromatography (HPLC)Ultraviolet (UV), Fluorescence, Mass Spectrometry (MS)Suitable for a wide range of phenols, including less volatile ones. MS detection (LC-MS) offers high specificity and sensitivity. researchgate.net

Degradation and Fate in Environmental Systems

The environmental persistence and degradation pathways of this compound are not specifically described in the available scientific literature. The environmental fate of a chemical refers to its transformation through biological and non-biological processes. cdc.govepa.gov

For phenolic compounds in general, biodegradation is a major degradation pathway. nih.govacademicjournals.org Microorganisms in soil and water can metabolize phenol (B47542) and its derivatives, often initiating the process by hydroxylating the aromatic ring to form a catechol, which is then cleaved. researchgate.netnih.gov These processes can lead to the complete mineralization of the compound to carbon dioxide and water. The rate and extent of biodegradation depend on the chemical's structure and the environmental conditions.

Non-biological degradation processes such as photolysis (breakdown by light) and hydrolysis (reaction with water) can also contribute to the transformation of phenols in the environment, although their significance varies greatly depending on the specific compound and environmental setting. p2infohouse.org Without dedicated studies on this compound, its persistence, potential to form more or less toxic metabolites, and ultimate environmental fate remain unknown.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity

The conventional synthesis of alkylated phenols, including 2-Cumyl-4-methylphenol, often relies on traditional acid catalysts such as sulfuric acid (H₂SO₄), aluminum chloride (AlCl₃), or iron(III) chloride (FeCl₃). scispace.com While effective, these methods can suffer from significant drawbacks, including harsh reaction conditions, low regioselectivity leading to complex product mixtures, and the generation of corrosive waste streams that require extensive treatment. scispace.com Future research must prioritize the development of more efficient, selective, and environmentally benign synthetic strategies.

A primary focus should be on heterogeneous solid acid catalysts. Materials like sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂) have shown promise in the alkylation of phenol (B47542) with styrene, demonstrating high conversion rates. nih.govnih.gov Further investigation into tailoring the acidic properties and porous structure of these and other solid catalysts, such as zeolites and mesoporous silicas, could lead to significant improvements in selectivity for the desired this compound isomer. researchgate.netrsc.org The goal is to minimize the formation of byproducts like 4-cumylphenol (B167074) and di- or tri-substituted phenols, thereby simplifying purification processes and improving atom economy.

Furthermore, embracing the principles of green chemistry is essential. uobasrah.edu.iquobasrah.edu.iq This includes exploring solvent-free reaction conditions, potentially enhanced by microwave irradiation, which has been shown to accelerate related alkylation reactions. researchgate.net Another innovative avenue is the investigation of novel catalytic systems, such as dual Lewis acid/metal catalysts for highly regioselective ortho-alkylation or light-controllable photoacid catalysts that allow for precise control over reaction initiation. scispace.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Phenol Alkylation
Catalyst TypeExamplesPotential Advantages for Future ResearchKey Research Objective
Homogeneous Lewis/Brønsted AcidsAlCl₃, H₂SO₄, FeCl₃High activity, well-understood mechanisms.Develop milder alternatives to overcome corrosion, waste, and selectivity issues. scispace.com
Heterogeneous Solid AcidsSO₄²⁻/ZrO₂, Zeolites, Mesoporous MaterialsEase of separation, reusability, reduced waste. nih.govresearchgate.netOptimize catalyst structure and acidity for maximum selectivity towards this compound.
Green Catalytic SystemsPhotoacids, Microwave-assisted catalystsEnergy efficiency, mild reaction conditions, temporal control. scispace.comresearchgate.netEstablish feasibility and scalability for industrial production.

In-depth Mechanistic Investigations of Antioxidant Action

This compound belongs to the class of hindered phenolic antioxidants, which are known to function as primary antioxidants. partinchem.comvinatiorganics.com The core mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize reactive peroxy radicals (ROO•), thereby terminating the autocatalytic chain reactions of oxidation. uvabsorber.comamfine.com This action converts the antioxidant into a phenoxy radical, which is stabilized by the steric hindrance of the bulky ortho-substituent (the cumyl group) and electron delocalization across the aromatic ring. partinchem.comrsc.org

While this general mechanism is understood, in-depth studies specific to this compound are required. A crucial area for future research is the quantitative determination of its reaction kinetics. acs.org Measuring the inhibition rate constants (k_inh) against various free radicals will provide a precise measure of its scavenging efficiency. nih.govacs.org Such studies should elucidate how the interplay of the steric bulk of the 2-cumyl group and the electronic-donating effect of the 4-methyl group influences the O-H bond dissociation enthalpy (BDE) and, consequently, the rate of hydrogen atom transfer. rsc.org

Another critical research question is the ultimate fate of the 2-Cumyl-4-methylphenoxy radical formed during the inhibition process. stabilization-technologies.com Investigating its potential secondary reactions is vital for a complete mechanistic understanding. Does it combine with another radical to form a stable, non-radical product, or can it participate in undesired side reactions under specific conditions? The influence of the surrounding matrix, such as the polarity and temperature of a polymer, on the antioxidant's activity and mechanism is another underexplored area that warrants detailed investigation. acs.orgfao.org

Exploration of Emerging Applications in Advanced Materials

The primary application of hindered phenols is as stabilizers for polymeric materials, protecting them from thermo-oxidative degradation during high-temperature processing and throughout their service life. uvabsorber.comnih.gov Future research should assess the performance of this compound in a broader range of polymers beyond conventional polyolefins, including high-performance engineering plastics, biodegradable polymers, and recycled polymer blends where robust stabilization is critical.

A significant research frontier is the development of non-migrating, polymer-bound antioxidants. acs.org By chemically incorporating the this compound moiety into a polymer backbone, issues of additive loss through leaching, evaporation, or extraction can be eliminated. acs.org This is particularly important for materials used in sensitive applications such as food packaging, medical devices, and electronics. Research efforts could focus on synthesizing copolymers where this compound is a pendant group, ensuring its permanent presence and uniform distribution within the material. acs.org

Beyond stabilization, there is potential for this compound to function as a reactive diluent in thermoset resins, such as epoxies and phenolic resins. bbresins.comresearchgate.net Reactive diluents are incorporated into the resin formulation to reduce viscosity for improved processing and become a permanent part of the cross-linked polymer network upon curing. purnimagroup.comgoogle.compurnimagroup.com Future studies should explore how the incorporation of this compound affects the mechanical, thermal, and dielectric properties of these advanced materials, potentially leading to new applications in high-performance composites, adhesives, and coatings.

Comprehensive Environmental Fate and Transport Studies

There is a notable lack of publicly available data on the environmental behavior of this compound. Given the widespread use of alkylphenols, understanding their environmental fate is a research priority. nih.govacs.org Future work must begin with the systematic determination of key physicochemical properties that govern environmental distribution.

Table 2: Essential Physicochemical and Environmental Parameters for Future Study
ParameterAbbreviationEnvironmental Significance
Water SolubilityS_wDetermines concentration in aquatic systems and influences transport. uobasrah.edu.iq
Octanol-Water Partition CoefficientK_owIndicates potential for bioaccumulation in organisms. nih.gov
Vapor PressureV_pGoverns the tendency to volatilize from soil/water into the atmosphere. acs.org
Soil Organic Carbon-Water Partition CoefficientK_ocPredicts sorption to soil and sediment, affecting mobility and bioavailability. researchgate.netnih.gov
Biodegradation Rate-Measures persistence in various environmental compartments (soil, water, sediment). researchgate.net

Comprehensive biodegradation studies under both aerobic and anaerobic conditions are essential to determine the persistence of this compound and to identify any potential degradation products, which can sometimes be more environmentally problematic than the parent compound. nih.govresearchgate.net Furthermore, its transport potential must be evaluated. This involves conducting sorption and desorption studies in various soil types to understand its mobility and the likelihood of it leaching into groundwater. researchgate.netthescipub.com The role of soil properties, such as organic matter content and pH, on these processes should be a key focus of such investigations. nih.govthescipub.com

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for accelerating research and gaining deeper molecular-level insights, which should be applied to this compound. nih.gov Future research should leverage Density Functional Theory (DFT) to model its antioxidant activity. researchgate.netalljournals.cn DFT calculations can be used to determine fundamental quantum chemical parameters like the O-H Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). unec-jeas.comnih.gov These parameters help to elucidate the preferred antioxidant mechanism (e.g., Hydrogen Atom Transfer) and allow for the theoretical ranking of its activity against other antioxidants, guiding the design of new and improved structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another promising direction. nih.govnih.gov By developing mathematical models that correlate the structural features of a series of phenolic compounds with their experimentally determined antioxidant activity, QSAR can be used to predict the efficacy of novel derivatives. mdpi.comresearchgate.net This approach can significantly reduce the need for extensive experimental screening in the search for next-generation stabilizers. mdpi.com

These computational approaches can also be extended to predict the compound's environmental properties. In silico tools can provide initial estimates for parameters like K_ow, water solubility, and potential for biodegradation, offering a preliminary environmental risk assessment. mdpi.com Molecular mechanics simulations can also be employed to study how the steric bulk of the cumyl group influences the molecule's interactions within a polymer matrix or its sorption behavior in soil, providing a predictive understanding that complements experimental studies. rsc.org

Q & A

Q. What are the established synthetic routes for 2-Cumyl-4-methylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation, where cumyl groups are introduced into phenolic frameworks. Key factors include:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution but require anhydrous conditions .
  • Temperature control : Excessive heat may lead to side reactions like over-alkylation or decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) improve regioselectivity .
    Table 1 : Example reaction conditions for analogous phenolic derivatives:
SubstrateCatalystSolventYield (%)Reference
4-Methylphenol derivativeAlCl₃Dichloromethane78
Chloro-fluorophenolFeCl₃Toluene65

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cumyl group integration at δ 1.6–1.8 ppm for methyl protons) .
  • FT-IR : Hydroxyl (-OH) stretching at 3200–3600 cm⁻¹ and aromatic C-H bending near 800 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₈O) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
  • Standardized bioassays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Purity validation : Employ HPLC (>98% purity) to exclude confounding byproducts .
  • Structural analogs : Compare bioactivity of derivatives (e.g., chloro-fluorophenol variants) to isolate pharmacophores .

Q. What computational approaches predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electron density to predict sites for electrophilic attack (e.g., para to -OH group) .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzyme active sites) to guide drug design .
  • Kinetic simulations : Software like Gaussian or ORCA models reaction pathways and activation energies .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : Bulky cumyl groups hinder ortho-substitution, favoring para/ipso positions .
  • Electronic effects : Electron-donating methyl groups activate the ring, while electron-withdrawing substituents (e.g., -Cl) direct reactions meta .
    Case Study : Suzuki coupling of a 4-methylphenol derivative showed 85% para-selectivity under Pd(PPh₃)₄ catalysis .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .
  • Waste disposal : Segregate phenolic waste for incineration or licensed chemical treatment .

Data and Regulatory Considerations

Q. How can researchers ensure compliance with regulatory frameworks when publishing data on this compound?

  • Methodological Answer :
  • Public domain data : Reference standardized descriptors (e.g., InChIKey, SMILES) from PubChem .
  • FDA guidelines : Adopt non-proprietary nomenclature and disclose experimental details (e.g., CAS number verification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.